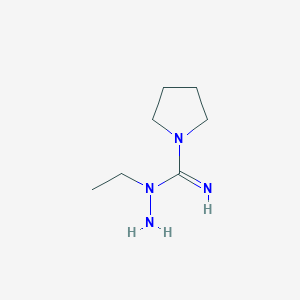
N-Ethylpyrrolidine-1-carboximidhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylpyrrolidine-1-carboximidhydrazide is a chemical compound characterized by the presence of a pyrrolidine ring, an ethyl group, and a carboximidhydrazide moiety
Métodos De Preparación
The synthesis of N-Ethylpyrrolidine-1-carboximidhydrazide typically involves the reaction of N-ethylpyrrolidine with a suitable carboximidhydrazide precursor. One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Análisis De Reacciones Químicas
N-Ethylpyrrolidine-1-carboximidhydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield N-ethylpyrrolidine-1-carboximide, while reduction may produce N-ethylpyrrolidine-1-carboximidine .
Aplicaciones Científicas De Investigación
N-Ethylpyrrolidine-1-carboximidhydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its ability to interact with various biological targets . In medicine, it is being explored for its potential therapeutic properties, including its use as an anticancer agent . Additionally, in the industrial sector, it is used in the production of specialty chemicals and as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism of action of N-Ethylpyrrolidine-1-carboximidhydrazide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The specific pathways involved depend on the biological context and the particular targets of the compound .
Comparación Con Compuestos Similares
N-Ethylpyrrolidine-1-carboximidhydrazide can be compared to other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and overall chemical properties . The uniqueness of this compound lies in its specific combination of an ethyl group and a carboximidhydrazide moiety, which imparts distinct chemical and biological properties . Other similar compounds include N-methylpyrrolidine and N-ethylpyrrolidine, which differ in their substituents and exhibit different reactivity and applications .
Propiedades
Fórmula molecular |
C7H16N4 |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
N-amino-N-ethylpyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4/c1-2-11(9)7(8)10-5-3-4-6-10/h8H,2-6,9H2,1H3 |
Clave InChI |
IFTFKQWJJHULCE-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(=N)N1CCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


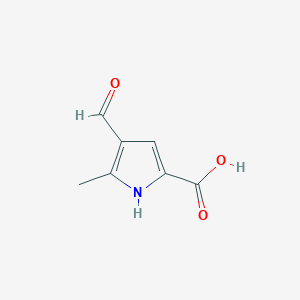

![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)
![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
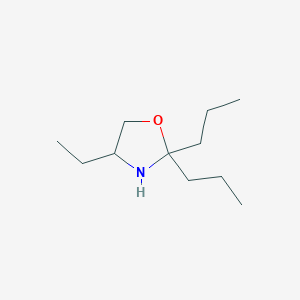
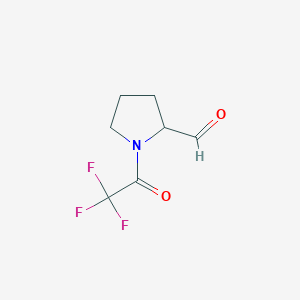
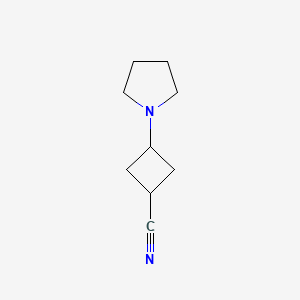
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)

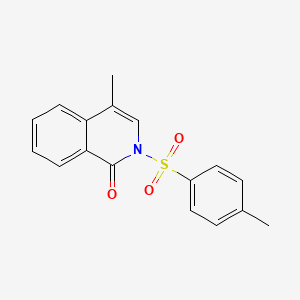
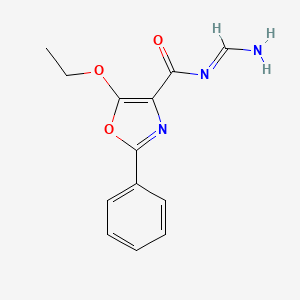
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)
